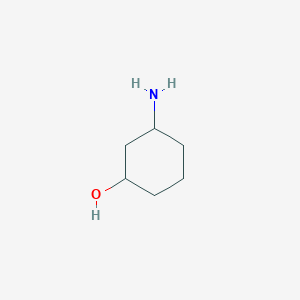

3-Aminocyclohexanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-aminocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQIPYGXPZUDDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20902517 | |

| Record name | NoName_3027 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6850-39-1 | |

| Record name | 3-Aminocyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminocyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Stereoisomers of 3-Aminocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and key physicochemical properties of 3-Aminocyclohexanol. Detailed experimental protocols for its synthesis and stereoisomer separation are also presented to support research and development in medicinal chemistry and drug discovery.

Chemical Structure and Stereoisomerism

This compound is a cyclic amino alcohol with the chemical formula C₆H₁₃NO and a molecular weight of 115.17 g/mol .[1][2][3][4] The structure consists of a cyclohexane ring substituted with an amino group (-NH₂) and a hydroxyl group (-OH) at positions 1 and 3, respectively.

The presence of two chiral centers at carbon atoms C-1 and C-3 gives rise to four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relative orientation of the amino and hydroxyl groups determines whether the diastereomers are designated as cis or trans.

-

Cis Isomers: The amino and hydroxyl groups are on the same side of the cyclohexane ring. The two cis enantiomers are (1R, 3S)-3-Aminocyclohexanol and (1S, 3R)-3-Aminocyclohexanol.[2][3]

-

Trans Isomers: The amino and hydroxyl groups are on opposite sides of the cyclohexane ring. The two trans enantiomers are (1R, 3R)-3-Aminocyclohexanol and (1S, 3S)-3-Aminocyclohexanol.

The relationship between these stereoisomers can be visualized as follows:

Physicochemical Properties

Quantitative data for the individual stereoisomers of this compound is not extensively reported in the literature, with many available values being predicted or for a mixture of isomers. The following table summarizes the available data.

| Property | (1R,3R) / (1S,3S) (trans) | (1R,3S) / (1S,3R) (cis) | cis/trans Mixture | Reference |

| Molecular Formula | C₆H₁₃NO | C₆H₁₃NO | C₆H₁₃NO | [1][2][3] |

| Molecular Weight ( g/mol ) | 115.17 | 115.17 | 115.17 | [1][2][3] |

| Melting Point (°C) | Not available | Not available | 64-69 | [5][6] |

| Boiling Point (°C) | Not available | 201.1 ± 33.0 (Predicted) | 115 (at 0.5 Torr) | [5][6][7] |

| Density (g/cm³) | Not available | 1.037 ± 0.06 (Predicted) | 1.037 ± 0.06 (Predicted) | [5][6][7] |

| pKa | Not available | 15.09 ± 0.40 (Predicted) | 15.09 ± 0.40 (Predicted) | [5][6][8] |

Experimental Protocols

Synthesis of cis- and trans-3-Aminocyclohexanols via Reduction of β-Enaminoketones

A common route for the synthesis of this compound stereoisomers involves the reduction of a corresponding β-enaminoketone. This method typically produces a diastereomeric mixture of cis and trans isomers, which can then be separated.[9][10]

Experimental Workflow:

Protocol:

-

Preparation of β-Enaminoketone:

-

A solution of a 1,3-cyclohexanedione derivative (e.g., 4,4-dimethyl-1,3-cyclohexanedione, 7.13 mmol) and an amine (e.g., benzylamine, 7.84 mmol) in toluene (30 mL) is refluxed for 3 hours.[9]

-

Water formed during the reaction is removed azeotropically using a Dean-Stark trap.

-

The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization (e.g., from CH₂Cl₂/hexane) to yield the β-enaminoketone.[9]

-

-

Reduction of the β-Enaminoketone:

-

The β-enaminoketone (2.0 mmol) is dissolved in a mixture of isopropyl alcohol (2 mL) and tetrahydrofuran (THF, 5 mL).[9]

-

Small pieces of metallic sodium (0.27 g, 12.0 g-atoms) are added in excess to the solution.

-

The reaction mixture is stirred at a temperature ranging from 0 °C to room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).[9]

-

-

Work-up and Isolation:

-

After the reaction is complete, any unreacted sodium is carefully removed.

-

The reaction mixture is poured into a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracted with ethyl acetate (EtOAc).[9]

-

The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield a mixture of cis- and trans-3-aminocyclohexanols.[9]

-

Separation of Stereoisomers

Diastereomer Separation by Column Chromatography:

The resulting mixture of cis and trans diastereomers can be separated by column chromatography on silica gel.[9]

-

Stationary Phase: Silica gel (230–400 mesh).

-

Mobile Phase: A mixture of hexane, ethyl acetate, and isopropyl alcohol (e.g., in a 65:25:10 ratio) or a mixture of dichloromethane and methanol (e.g., 95:5) can be used for elution.[9] The polarity of the eluent can be adjusted to achieve optimal separation.

Enantiomer Resolution by Chiral High-Performance Liquid Chromatography (HPLC):

The separation of the enantiomers of cis- and trans-3-aminocyclohexanol can be achieved using chiral HPLC. Polysaccharide-based chiral stationary phases (CSPs) are often effective for resolving such amino alcohols.

-

Chiral Stationary Phase: A polysaccharide-based CSP, such as one derived from cellulose or amylose, is typically used.

-

Mobile Phase: A common mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. A small amount of an amine modifier (e.g., diethylamine) is often added to improve the peak shape and resolution of basic analytes. A typical starting mobile phase composition could be n-hexane:isopropanol:diethylamine (90:10:0.1, v/v/v). The optimal mobile phase composition will depend on the specific chiral stationary phase used and may require method development.

References

- 1. (1S,3R)-3-AMINOCYCLOHEXANOL | 1110772-04-7 [chemicalbook.com]

- 2. (1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1S,3R)-3-aminocyclohexanol | C6H13NO | CID 25630532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C6H13NO | CID 11240459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 6850-39-1 [m.chemicalbook.com]

- 6. This compound | 6850-39-1 [amp.chemicalbook.com]

- 7. (1S,3R)-3-AMINOCYCLOHEXANOL | 1110772-04-7 [amp.chemicalbook.com]

- 8. (1S,3R)-3-AMINOCYCLOHEXANOL CAS#: 1110772-04-7 [m.chemicalbook.com]

- 9. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of cis- and trans-3-Aminocyclohexanol from β-Enaminoketones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cis- and trans-3-aminocyclohexanol, valuable building blocks in medicinal chemistry and drug development, starting from β-enaminoketones. This document details the synthetic pathways, experimental protocols, and quantitative data to support the controlled synthesis of the desired stereoisomers.

Introduction

1,3-Amino alcohols are crucial structural motifs found in a wide array of biologically active compounds and natural products. Their stereochemistry often plays a pivotal role in their pharmacological activity. The synthesis of stereochemically defined cyclic 1,3-amino alcohols, such as cis- and trans-3-aminocyclohexanol, is therefore of significant interest. A common and effective strategy for their preparation involves a two-step sequence: the formation of a β-enaminoketone from a 1,3-dicarbonyl compound, followed by the diastereoselective reduction of the enaminone functionality. This guide focuses on this synthetic approach, providing detailed methodologies and an analysis of the factors governing the stereochemical outcome.

Synthetic Pathway Overview

The synthesis of cis- and trans-3-aminocyclohexanol from β-enaminoketones follows a two-step process. The first step involves the condensation of a 1,3-cyclohexanedione with a primary amine to form the corresponding β-enaminoketone. The subsequent step is the reduction of the enaminone, which can be controlled to selectively yield either the cis or trans diastereomer of the 3-aminocyclohexanol.

Caption: General two-step synthesis of 3-aminocyclohexanols.

Experimental Protocols

Synthesis of β-Enaminoketones

A widely used method for the synthesis of β-enaminoketones is the azeotropic condensation of a 1,3-cyclohexanedione with a primary amine in a suitable solvent like toluene.[1]

General Procedure: A solution of the 1,3-cyclohexanedione (1.0 eq.) and the primary amine (1.1 eq.) in toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization.

Example Protocol for 5,5-Dimethyl-3-(benzylamino)cyclohex-2-en-1-one: A solution of 4,4-dimethyl-1,3-cyclohexanedione (1.0 g, 7.13 mmol) and benzylamine (0.86 mL, 7.84 mmol) was refluxed in toluene (30 mL) for 3 hours, with azeotropic removal of water using a Dean-Stark trap.[1] After cooling, the solvent was evaporated under reduced pressure. The resulting yellow solid was purified by recrystallization from a mixture of dichloromethane and hexane to yield the desired β-enaminoketone.[1]

Reduction of β-Enaminoketones to 3-Aminocyclohexanols

The reduction of the β-enaminoketone is the critical step for establishing the stereochemistry of the final product. The choice of reducing agent and reaction conditions determines the diastereomeric ratio of the resulting cis- and trans-3-aminocyclohexanols.

The reduction of β-enaminoketones with sodium metal in an alcohol, such as isopropyl alcohol, is a common method that typically favors the formation of the cis-3-aminocyclohexanol.[1][2][3] This reaction proceeds via a dissolving metal reduction mechanism, akin to the Bouveault-Blanc reduction.

General Procedure: The β-enaminoketone is dissolved in a mixture of an inert solvent like tetrahydrofuran (THF) and an alcohol (e.g., isopropyl alcohol).[1] Small pieces of sodium metal are added in excess, and the reaction mixture is stirred at a controlled temperature (e.g., 0 °C to room temperature) until the starting material is consumed, as monitored by TLC.[1] The reaction is then quenched, typically with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.[1]

Example Protocol for the Synthesis of 3-(Benzylamino)-5,5-dimethylcyclohexan-1-ol: The β-enaminoketone (2.0 mmol) was dissolved in a mixture of isopropyl alcohol (2 mL) and THF (5 mL).[1] The solution was cooled to 0 °C, and small pieces of metallic sodium (0.27 g, 12.0 g-atom) were added. The mixture was stirred and allowed to warm to room temperature until the reaction was complete.[1] After removing any unreacted sodium, the mixture was poured into a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers were dried over Na₂SO₄, filtered, and concentrated under reduced pressure.[1] The resulting diastereomeric mixture of amino alcohols can then be separated by column chromatography.[2]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of β-enaminoketones and their subsequent reduction to 3-aminocyclohexanols.

Table 1: Synthesis of β-Enaminoketones

| Starting 1,3-Dione | Amine | Product | Yield (%) | Reference |

| 4,4-Dimethyl-1,3-cyclohexanedione | Benzylamine | 5,5-Dimethyl-3-(benzylamino)cyclohex-2-en-1-one | 85 | [1] |

| 4,4-Dimethyl-1,3-cyclohexanedione | (S)-α-Methylbenzylamine | 5,5-Dimethyl-3-(((S)-1-phenylethyl)amino)cyclohex-2-en-1-one | 87 | [1] |

Table 2: Reduction of β-Enaminoketones with Sodium in THF/Isopropyl Alcohol

| β-Enaminoketone | Total Yield of Amino Alcohols (%) | Diastereomeric Ratio (cis:trans) | Isolated Yield of cis-isomer (%) | Isolated Yield of trans-isomer (%) | Reference |

| 5,5-Dimethyl-3-(benzylamino)cyclohex-2-en-1-one | 77 | Not separated | - | - | [2] |

| 5,5-Dimethyl-3-(((S)-1-phenylethyl)amino)cyclohex-2-en-1-one | 75 | 89:11 | 69 | 6 | [2] |

Stereochemical Control and Mechanism

The diastereoselectivity of the reduction of β-enaminoketones is influenced by the steric and electronic properties of the substrate and the nature of the reducing agent.

Mechanism of Sodium in Alcohol Reduction

The reduction with sodium in alcohol is a dissolving metal reduction. The reaction is believed to proceed through a series of single-electron transfers from the sodium metal to the conjugated enaminone system, followed by protonation by the alcohol. The stereochemical outcome is determined by the conformation of the intermediate radical anions and their subsequent protonation. For the reduction of β-enaminoketones derived from substituted cyclohexanediones, the approach of the proton donor to the intermediate often leads to the thermodynamically more stable product, which in many cases is the cis-isomer where the hydroxyl and amino groups are equatorial.

Caption: Simplified mechanism of dissolving metal reduction.

Alternative Reduction Methods

While sodium in alcohol is a common method, other reducing agents can be employed, potentially offering different diastereoselectivities or milder reaction conditions.

-

Catalytic Hydrogenation: The use of catalysts such as Palladium on carbon (Pd/C) with a hydrogen source can also effect the reduction of β-enaminoketones. The stereochemical outcome can be influenced by the catalyst, solvent, and substrate structure.

-

Metal Hydride Reductants: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are powerful reducing agents for ketones. Their application to β-enaminoketones can lead to the desired amino alcohols, although chemoselectivity and diastereoselectivity need to be carefully evaluated for each specific substrate.

Further research and optimization are often required to achieve high diastereoselectivity with these alternative methods for specific β-enaminoketone substrates.

Conclusion

The synthesis of cis- and trans-3-aminocyclohexanols from β-enaminoketones is a robust and versatile method. The initial condensation of 1,3-cyclohexanediones with primary amines provides the enaminone intermediates in high yields. The subsequent diastereoselective reduction, particularly with sodium in alcohol, offers a reliable route to the desired this compound stereoisomers, with a general preference for the cis product. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of synthetic and medicinal chemistry, enabling the controlled synthesis of these important molecular scaffolds.

References

An In-depth Technical Guide to 3-Aminocyclohexanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminocyclohexanol is a versatile bifunctional molecule incorporating both an amino and a hydroxyl group on a cyclohexane ring.[1][2] This unique structure, particularly its stereoisomeric forms, makes it a valuable building block in organic synthesis and a key intermediate in the pharmaceutical industry.[1][2] Its application extends to the synthesis of agrochemicals, fine chemicals, and even as a component in polymer formulations.[1][2] In drug development, it is recognized for its role in creating compounds with enhanced bioactivity and selectivity, serving as an intermediate for analgesics, anti-inflammatory drugs, and in neuropharmacology research.[1][2]

Physical and Chemical Properties

This compound is typically an off-white to pale pink solid at room temperature.[3][4] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | [3][5][6][7][8] |

| Molecular Weight | 115.17 g/mol | [3][5][6][7][8] |

| Melting Point | 64-69 °C | [3][4][9] |

| Boiling Point | 115 °C at 0.5 Torr; 201.1 °C at 760 mmHg | [3][4] |

| Density | 1.037 ± 0.06 g/cm³ (Predicted) | [3][4] |

| pKa | 15.09 ± 0.40 (Predicted) | [3] |

| Solubility | Chloroform, Dichloromethane, Dimethyl Sulfoxide, Methanol | [3][4] |

| Appearance | Off-white to Pale Pink Solid | [3][4] |

| CAS Number | 6850-39-1 | [3][4][5][8][9][10] |

Stereoisomerism

This compound exists as multiple stereoisomers due to the two chiral centers at positions 1 and 3 of the cyclohexane ring. This results in cis and trans diastereomers, each of which is a racemic mixture of two enantiomers. The relative orientation of the amino and hydroxyl groups (axial or equatorial) in the chair conformation of the cyclohexane ring dictates the cis/trans configuration and significantly influences the molecule's properties and reactivity.

Caption: Stereoisomers of this compound.

Spectroscopic Data

Structural elucidation of this compound and its derivatives is typically achieved through a combination of spectroscopic techniques.

| Technique | Key Observations |

| ¹H NMR | Signals for protons on the cyclohexane ring appear in the aliphatic region. The chemical shifts and coupling constants of the protons at C1 and C3 (bearing the -OH and -NH₂ groups) are diagnostic for determining the cis/trans relative stereochemistry. For example, in one study, protons H₁ and H₃ for a cis isomer exhibited triplet of triplets multiplicity with coupling constants of 11.2, 4.8 Hz and 11.6, 4.0 Hz, respectively.[11][12] |

| ¹³C NMR | The spectrum shows distinct signals for the six carbon atoms of the cyclohexane ring. The chemical shifts of C1 and C3 are influenced by the attached heteroatoms. For a substituted derivative, signals were observed at δ 25.9, 31.8, 33.1, 41.3, 43.2, 47.8, 49.7, 51.7, 66.5, 128.2, 128.9, 129.3, 136.3.[11] |

| IR Spectroscopy | The spectrum displays characteristic absorption bands. The O-H stretch appears as a broad band, while the N-H stretch of the primary amine typically shows two bands in the 3400-3250 cm⁻¹ region.[13] An N-H bending vibration is observed around 1650-1580 cm⁻¹.[13] The C-N stretching of the aliphatic amine is found in the 1250-1020 cm⁻¹ range.[11][13] |

| Mass Spectrometry | The mass spectrum provides information on the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) confirms the molecular formula.[11][12] |

Experimental Protocols

Synthesis of cis- and trans-3-Aminocyclohexanols

A common method for synthesizing 3-aminocyclohexanols involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones.[12][14]

Methodology:

-

Formation of β-Enaminoketone: A 1,3-cyclohexanedione is reacted with a primary amine (e.g., benzylamine) to form the corresponding β-enaminoketone. This reaction is a standard condensation.

-

Reduction: The β-enaminoketone is then reduced using a dissolving metal reduction, such as sodium in a mixture of THF and isopropyl alcohol, at room temperature.[12][14] This step reduces both the ketone and the enamine double bond to yield a diastereomeric mixture of the corresponding 3-aminocyclohexanols.[12][14]

-

Separation and Analysis: The resulting mixture of cis and trans isomers can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), often using a chiral column to resolve the different stereoisomers.[11][14] The diastereomers can then be separated by column chromatography.[11][14]

-

Structural Elucidation: The precise stereochemistry of the separated isomers is determined using advanced NMR techniques, including COSY, HSQC, and NOESY experiments, which reveal through-bond and through-space proton-proton correlations.[11][12]

Caption: Synthesis of this compound.

Reactivity and Applications in Drug Development

The presence of both an amino and a hydroxyl group makes this compound a versatile building block. These functional groups can be selectively protected or reacted to introduce further complexity, making it a valuable synthon for complex target molecules.

Key Applications:

-

Pharmaceutical Intermediates: It is a crucial intermediate in the synthesis of various pharmaceuticals.[1][2] Its structure is a key component in drugs targeting a range of conditions, including analgesics and anti-inflammatory agents.[2]

-

Chiral Auxiliaries and Ligands: The chiral nature of its stereoisomers makes it useful as a chiral auxiliary or ligand in asymmetric synthesis, helping to control the stereochemical outcome of reactions to produce enantiomerically pure compounds, which is critical for drug efficacy and safety.[2][14]

-

Scaffold for Bioactive Molecules: The cyclohexane ring provides a rigid scaffold upon which various pharmacophores can be appended, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Caption: Role in Drug Development.

Safety and Handling

This compound is associated with several hazards and requires careful handling.

-

GHS Hazard Statements: It is classified as harmful if swallowed (H302), causes skin irritation or severe skin burns (H315, H314), can cause serious eye damage (H318), and may cause respiratory irritation (H335).[5][9] It is also noted as very toxic to aquatic life with long-lasting effects (H410).[9]

-

Precautionary Measures: Standard laboratory safety protocols should be strictly followed. This includes handling in a well-ventilated area, wearing suitable personal protective equipment (PPE) such as gloves, safety glasses, and lab coats.[4][15] Avoid contact with skin and eyes, and prevent the formation of dust.[4][15] Do not eat, drink, or smoke when using this product.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, under an inert atmosphere.[3][4]

-

First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes.[15] If inhaled, move the victim to fresh air.[4][9] If swallowed, rinse the mouth and call a poison center or doctor.[9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 6850-39-1 [m.chemicalbook.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound | C6H13NO | CID 11240459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1S,3R)-3-aminocyclohexanol | C6H13NO | CID 25630532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 6850-39-1 | 3-Amino-cyclohexanol - Synblock [synblock.com]

- 9. This compound | 6850-39-1 [amp.chemicalbook.com]

- 10. chemscene.com [chemscene.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

A Technical Guide to 3-Aminocyclohexanol: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Aminocyclohexanol, a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical development. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its role as a key building block in the development of therapeutic agents, including its relevance to specific signaling pathways.

Core Concepts: Chemical Identity and Properties

This compound is a cyclic amino alcohol that exists as different stereoisomers. The general structure consists of a cyclohexane ring substituted with an amino group and a hydroxyl group at positions 1 and 3, respectively. The spatial arrangement of these functional groups gives rise to cis and trans diastereomers, each of which can exist as a pair of enantiomers. The specific stereoisomer used is often crucial for its application, particularly in the synthesis of chiral drugs.

The molecular formula for this compound is C₆H₁₃NO.[1]

Table 1: Chemical Identifiers for this compound and its Stereoisomers

| Compound Name | CAS Number |

| This compound (isomer mixture) | 6850-39-1 |

| cis-3-Aminocyclohexanol | 6982-42-9 |

| trans-3-Aminocyclohexanol | 40525-77-7 |

| (1R,3S)-3-Aminocyclohexanol | 1110772-22-9 |

| (1S,3R)-3-Aminocyclohexanol | 1110772-04-7 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 115.17 g/mol | [1] |

| Appearance | Off-white to pale pink solid | |

| Melting Point | 64-69 °C (isomer mixture) | |

| Boiling Point | 115 °C @ 0.5 Torr | |

| Density | 1.037 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Chloroform, Dichloromethane, Dimethyl Sulfoxide, Methanol | |

| pKa | 15.09 ± 0.40 (Predicted) | |

| Storage | Keep in dark place, Inert atmosphere, Room temperature |

Experimental Protocol: Synthesis of cis- and trans-3-Aminocyclohexanols

A common method for the synthesis of this compound isomers is the reduction of β-enaminoketones derived from 1,3-cyclohexanediones.[1][2][3] This protocol outlines a general two-step procedure.

Step 1: Preparation of β-Enaminoketones

-

A solution of a 1,3-cyclohexanedione derivative (e.g., 4,4-dimethyl-1,3-cyclohexanedione, 1.0 g, 7.13 mmol) and an amine (e.g., benzylamine, 0.86 mL, 7.84 mmol) is refluxed in toluene (30 mL) for 3 hours.[1]

-

The water formed during the reaction is removed azeotropically using a Dean-Stark trap.[1]

-

After cooling, the solvent is removed under reduced pressure to yield the crude β-enaminoketone, which can be purified by recrystallization or chromatography.[1]

Step 2: Reduction of β-Enaminoketones to 3-Aminocyclohexanols

-

The β-enaminoketone (2.0 mmol) is dissolved in a mixture of isopropyl alcohol (2 mL) and tetrahydrofuran (THF) (5 mL).[1]

-

Small pieces of sodium metal are added to the solution at room temperature with stirring until the reaction is complete (monitored by TLC).[1]

-

After the consumption of the starting material, any unreacted sodium is carefully removed.[1]

-

The reaction mixture is poured into a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracted with ethyl acetate (AcOEt).[1]

-

The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure.[1]

-

The resulting mixture of cis- and trans-3-aminocyclohexanols can be separated and purified by column chromatography on silica gel.[1]

Applications in Drug Development and Relevant Signaling Pathways

This compound and its derivatives are valuable chiral building blocks for the synthesis of complex pharmaceutical compounds.[4] Two notable examples are the analgesic drug Tramadol and the HIV protease inhibitor Saquinavir.

Tramadol: Opioid and Monoamine Signaling

Tramadol is a centrally acting analgesic whose mechanism of action involves multiple pathways. While not directly synthesized from this compound itself, its structure contains a related aminomethylcyclohexanol moiety. The synthesis of Tramadol involves the reaction of 2-dimethylaminomethyl-cyclohexanone with an organometallic compound.[5][6]

The analgesic effects of Tramadol are attributed to its weak agonism at the μ-opioid receptor and its inhibition of the reuptake of serotonin and norepinephrine. This dual mechanism provides pain relief through both opioid and non-opioid pathways.

Saquinavir: Inhibition of HIV Protease

Saquinavir is an antiretroviral drug used to treat HIV/AIDS.[7] It functions as a protease inhibitor, specifically targeting the HIV-1 protease enzyme. The synthesis of Saquinavir is a complex multi-step process, and while specific aminocyclohexanol derivatives may not be directly named as starting materials in all published routes, related chiral amino alcohol structures are key components of the final molecule.[8][9]

HIV protease is essential for the life cycle of the virus, as it cleaves newly synthesized polyproteins into mature, functional viral proteins. Saquinavir mimics the peptide substrate of the protease, binding to the active site with high affinity and preventing the cleavage of the polyproteins. This results in the production of immature, non-infectious viral particles.

Conclusion

This compound is a foundational building block in modern organic and medicinal chemistry. Its versatile stereochemistry allows for the synthesis of a wide range of complex molecules, including important pharmaceuticals. An understanding of its properties, synthetic routes, and its role in the creation of drugs that modulate key signaling pathways is essential for professionals in drug discovery and development. The examples of Tramadol and Saquinavir highlight how derivatives of this core structure can be utilized to create therapies that impact diverse biological systems, from neurotransmitter signaling to viral replication.

References

- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of cis- and trans-3-aminocyclohexanols by reduction of β-enaminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. nioch.nsc.ru [nioch.nsc.ru]

- 6. scielo.org.mx [scielo.org.mx]

- 7. Saquinavir | C38H50N6O5 | CID 441243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chimia.ch [chimia.ch]

- 9. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for 3-Aminocyclohexanol (1H NMR, 13C NMR, IR, MS)

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Aminocyclohexanol, a versatile bifunctional molecule used in pharmaceutical synthesis and chemical research. The following sections detail its signature profiles in Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized below. These tables provide a quick reference for the characteristic spectral features of this compound.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.13 | Multiplet | 1H | CH-OH |

| ~2.52 | Multiplet | 1H | CH-NH₂ |

| 1.1 - 2.0 | Multiplet | 8H | Cyclohexane ring CH₂ |

| Variable | Broad Singlet | 3H | OH, NH₂ |

Note: Data is indicative and can vary based on solvent, concentration, and isomer (cis/trans). The broad singlet for OH and NH₂ protons is often exchangeable with D₂O. Data is based on typical values for aminocyclohexanols.[1]

Table 2: ¹³C NMR Data for trans-3-Aminocyclohexanol

| Chemical Shift (ppm) | Assignment |

| ~70 ppm | C-OH |

| ~50 ppm | C-NH₂ |

| ~20 - 40 ppm | Ring Carbons (CH₂) |

Note: This data is specifically for the trans-isomer in Chloroform-d solvent.[2] Chemical shifts for carbons attached to nitrogen and oxygen are in the 10-65 ppm and 60-80 ppm ranges, respectively.[3][4]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3400 | N-H Stretch | Amine (NH₂) |

| 3200 - 3600 | O-H Stretch (Broad) | Alcohol (OH) |

| 2850 - 3000 | C-H Stretch | Alkane (sp³ C-H) |

| 1550 - 1650 | N-H Bend (Scissoring) | Primary Amine |

| 1000 - 1250 | C-N Stretch | Aliphatic Amine |

| 1050 - 1200 | C-O Stretch | Secondary Alcohol |

Note: These are characteristic absorption ranges. Hydrogen bonding can cause significant broadening of the O-H and N-H stretching bands.[4][5][6]

Table 4: Mass Spectrometry Data for this compound

| m/z Value | Interpretation | Notes |

| 115 | [M]⁺ | Molecular Ion (Nominal Mass) |

| 116 | [M+H]⁺ | Protonated Molecule (in ESI, CI) |

| 98 | [M-NH₃]⁺ | Loss of ammonia |

| 97 | [M-H₂O]⁺ | Loss of water |

Note: The molecular weight of this compound (C₆H₁₃NO) is 115.17 g/mol .[7][8] The fragmentation pattern can vary based on the ionization technique used.[9]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for chemical analysis using spectroscopic methods.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O).[10][11] The use of a deuterated solvent is crucial to avoid overwhelming signals from solvent protons.[10][11] The solution is then transferred to a standard 5 mm NMR tube.

-

¹H NMR Acquisition :

-

The spectrum is recorded on a spectrometer, for example, a 400 MHz instrument.[12]

-

A standard 1D proton pulse sequence is used.

-

Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[13]

-

-

¹³C NMR Acquisition :

-

The spectrum is typically acquired on the same instrument.

-

A standard 1D carbon experiment with broadband proton decoupling is used to simplify the spectrum to single lines for each unique carbon environment.[14]

-

The spectral width is set to around 220-240 ppm.[15]

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are generally required.[15]

-

-

Data Processing : The raw data (Free Induction Decay, FID) is processed using Fourier transformation, followed by phase and baseline correction to yield the final spectrum.[13] Chemical shifts are referenced to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film) : As this compound is a solid at room temperature, the thin film method is suitable.

-

A small amount (~50 mg) of the solid is dissolved in a few drops of a volatile organic solvent like acetone or methylene chloride.[16]

-

One or two drops of this solution are placed onto the surface of a polished salt plate (e.g., NaCl or KBr), which is transparent to IR radiation.[6]

-

The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[16]

-

-

Acquisition : The salt plate is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded, typically in the range of 4000 to 600 cm⁻¹.[5] A background spectrum of the clean salt plate is recorded first and subtracted from the sample spectrum.

-

Data Analysis : The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands are identified and correlated with specific functional groups and bond vibrations within the molecule.[17]

Mass Spectrometry (MS)

-

Sample Preparation :

-

A dilute solution of the analyte is prepared. A recommended starting concentration is to dissolve the sample to 1 mg/mL in a suitable solvent, and then further dilute this solution to approximately 10-100 µg/mL using a solvent compatible with the ionization source, such as methanol, acetonitrile, or water.[18]

-

The final solution must be free of precipitates and non-volatile salts, which can interfere with electrospray ionization (ESI).[18]

-

-

Acquisition :

-

The sample solution is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatography system like GC-MS or LC-MS.[9][19]

-

A common ionization method for this type of molecule is ESI, which generates charged molecules (ions) in the gas phase.[18]

-

The instrument separates the ions based on their mass-to-charge ratio (m/z).[9]

-

-

Data Analysis : The mass spectrum is a plot of relative ion intensity against the m/z ratio. The peak corresponding to the intact molecule (molecular ion) is identified to confirm the molecular weight. Other peaks in the spectrum represent fragments of the molecule, which can be analyzed to deduce its structure.[9] For this compound, the molecular ion [M]⁺ would be expected at m/z 115, with a protonated molecule [M+H]⁺ at m/z 116 in positive ion mode.[20]

References

- 1. 2-Aminocyclohexanol(6850-38-0) 1H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. amherst.edu [amherst.edu]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. (1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C6H13NO | CID 11240459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 12. rsc.org [rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. sc.edu [sc.edu]

- 15. epfl.ch [epfl.ch]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. webassign.net [webassign.net]

- 18. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 19. mdpi.com [mdpi.com]

- 20. PubChemLite - this compound (C6H13NO) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Stereoselective Synthesis of (1R,3S)- and (1S,3R)-3-Aminocyclohexanol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to the specific cis-enantiomers of 3-aminocyclohexanol, (1R,3S)-3-aminocyclohexanol and (1S,3R)-3-aminocyclohexanol. These chiral building blocks are of significant interest in medicinal chemistry due to their presence in various pharmacologically active molecules. This document details established methodologies, including chiral resolution via diastereoisomeric salt formation and enzymatic kinetic resolution, presenting quantitative data in structured tables and providing detailed experimental protocols.

Introduction

This compound is a valuable scaffold in organic synthesis and drug discovery, serving as a key intermediate in the preparation of a range of pharmaceuticals. The stereochemistry of the amino and hydroxyl groups on the cyclohexane ring is crucial for biological activity. The specific cis-enantiomers, (1R,3S) and (1S,3R), present a synthetic challenge in obtaining high enantiomeric purity. This guide focuses on practical and effective methods to access these specific stereoisomers.

Synthetic Strategies

The synthesis of enantiomerically pure (1R,3S)- and (1S,3R)-3-aminocyclohexanol can be broadly approached through two main strategies:

-

Chiral Resolution of a Racemic Mixture: This classic approach involves the separation of a racemic mixture of cis-3-aminocyclohexanol. This can be achieved by forming diastereomeric salts with a chiral resolving agent or through enzyme-catalyzed kinetic resolution.

-

Asymmetric Synthesis: This strategy involves the creation of the desired stereocenters through a stereocontrolled reaction sequence, often starting from a prochiral precursor.

This guide will focus on the chiral resolution methodologies, for which detailed experimental data is available.

Chiral Resolution of (±)-cis-3-Aminocyclohexanol

A common precursor for obtaining the desired enantiomers is the racemic mixture of cis-3-aminocyclohexanol. This mixture can be synthesized and then subjected to resolution.

Method 1: Diastereoisomeric Salt Formation

This method relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral acid. (R)-Mandelic acid has been successfully employed for the resolution of this compound enantiomers. For instance, the (1S,3S)-enantiomer can be selectively crystallized from a mixture of all four stereoisomers using (R)-mandelic acid. By selecting the appropriate enantiomer of the resolving agent, the desired (1R,3S) or (1S,3R) enantiomer can be targeted.

Logical Workflow for Diastereomeric Salt Resolution

Caption: Diastereoisomeric salt resolution workflow.

Method 2: Enzyme-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution is a powerful tool for obtaining enantiomerically pure compounds. In the case of this compound, a lipase can be used to selectively acylate one enantiomer of an N-protected derivative, allowing for the separation of the acylated product from the unreacted enantiomer.

Experimental Workflow for Enzymatic Kinetic Resolution

Caption: Enzymatic kinetic resolution workflow.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis and resolution of this compound enantiomers based on available literature.

| Method | Starting Material | Resolving Agent/Enzyme | Target Enantiomer | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Diastereoisomeric Salt Formation | (±)-cis/trans-3-Aminocyclohexanol | (R)-Mandelic Acid | (1S,3S) | - | - | [1] |

| Enzymatic Kinetic Resolution | (±)-N-Cbz-cis-3-Aminocyclohexanol | Lipase | (1R,3S) & (1S,3R) | - | >99 | [2] |

| Reduction of β-Enaminoketone | 5,5-Dimethyl-3-(S)-α-methylbenzylaminocyclohexen-2-one | Sodium/Isopropanol | Mixture of Diastereomers | 75 | - | [3] |

Note: Specific yield and e.e. for (1R,3S) and (1S,3R) via diastereoisomeric salt formation were not explicitly detailed in the readily available literature but the method is stated to be effective.

Experimental Protocols

Preparation of Racemic cis- and trans-3-Aminocyclohexanols by Reduction of a β-Enaminoketone[3]

This protocol describes a general method for preparing a mixture of this compound diastereomers, which can then be used as the starting material for chiral resolution.

Step 1: Synthesis of 5,5-Dimethyl-3-benzylaminocyclohexen-2-one

-

A solution of 4,4-dimethyl-1,3-cyclohexanedione (1.0 g, 7.13 mmol) and benzylamine (0.86 mL, 7.84 mmol) is refluxed in toluene (30 mL) for 3 hours, with azeotropic removal of water using a Dean-Stark trap.

-

The solvent is removed under reduced pressure.

-

The resulting yellow solid is purified by recrystallization from CH₂Cl₂/hexane to afford the product.

Step 2: Reduction of the β-Enaminoketone

-

The β-enaminoketone (2.0 mmol) is dissolved in a mixture of isopropyl alcohol (2 mL) and THF (5 mL).

-

The solution is treated with an excess of small pieces of metallic sodium (0.27 g, 12.0 g-atoms) and stirred from 0 °C to room temperature until the reaction is complete (monitored by TLC).

-

After removal of unreacted sodium, the reaction mixture is poured into a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.

-

The combined organic layers are dried over Na₂SO₄, filtered, and evaporated under reduced pressure to yield the diastereomeric mixture of amino alcohols.

Chiral Resolution using (R)-Mandelic Acid (General Procedure Adaptation)

The following is a generalized protocol for diastereomeric salt resolution, which can be adapted for the specific separation of (1R,3S)- and (1S,3R)-3-aminocyclohexanol using the appropriate enantiomer of mandelic acid.

-

The racemic mixture of cis-3-aminocyclohexanol is dissolved in a suitable solvent (e.g., ethyl acetate).

-

A solution of the chiral resolving agent (e.g., (S)-mandelic acid to potentially crystallize the (1R,3S)-enantiomer salt) in a suitable solvent mixture (e.g., ethyl acetate/diethyl ether) is added dropwise at room temperature.

-

The reaction mixture is stirred for several hours, and then cooled to induce crystallization.

-

The precipitated diastereomeric salt is collected by filtration and washed with a cold solvent.

-

The enantiomeric purity of the amine in the salt can be determined by liberating a small sample with a base and analyzing by chiral HPLC.

-

The bulk of the diastereomeric salt is treated with a base (e.g., NaOH solution) to liberate the free amine, which is then extracted with an organic solvent.

-

The organic extracts are dried and concentrated to yield the enantiomerically enriched this compound.

-

The mother liquor, containing the other diastereomeric salt, can be similarly treated to recover the other enantiomer.

Conclusion

The stereoselective synthesis of (1R,3S)- and (1S,3R)-3-aminocyclohexanol is achievable through well-established chiral resolution techniques. Both diastereoisomeric salt formation with mandelic acid and enzymatic kinetic resolution of N-protected derivatives offer effective pathways to these valuable chiral building blocks. The choice of method will depend on factors such as scale, cost, and available resources. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and professionals in the field of pharmaceutical development and organic synthesis.

References

The Synthesis of 3-Aminocyclohexanol: A Journey Through Time and Technique

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminocyclohexanol, a versatile bifunctional molecule, holds a significant position in the landscape of organic synthesis and medicinal chemistry. Its unique structural scaffold, featuring both a hydroxyl and an amino group on a cyclohexane ring, imparts valuable properties that have been exploited in the development of pharmaceuticals and as a cornerstone in asymmetric synthesis.[1][2] This technical guide delves into the discovery and historical evolution of this compound synthesis, providing a comprehensive overview of key synthetic methodologies. Detailed experimental protocols for seminal syntheses are presented, alongside a quantitative comparison of various approaches. Furthermore, this guide explores the logical relationships between different synthetic strategies, offering a roadmap for researchers navigating the synthesis of this important molecule.

Discovery and History

The journey of this compound began in the late 19th century. While the seminal 1897 publication by Einhorn and Meyenberg detailing its first synthesis remains a historical landmark, access to the specific experimental details of this initial work is limited in contemporary databases. However, early synthetic efforts in the broader field of aminocyclohexanols often relied on the reduction of corresponding nitro or amino-phenols. These foundational methods, though often lacking in stereocontrol and yielding mixtures of isomers, laid the groundwork for the more sophisticated and selective syntheses that would follow. The evolution of synthetic organic chemistry, particularly the advent of catalytic hydrogenation and a deeper understanding of stereochemistry, profoundly impacted the ability to access specific isomers of this compound with greater efficiency and purity.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into several key strategies, each with its own set of advantages and limitations. These approaches primarily revolve around the formation of the C-N and C-O bonds on the cyclohexane ring, either concurrently or sequentially, and with varying degrees of stereocontrol.

A logical overview of the primary synthetic approaches is presented below:

Caption: Primary synthetic pathways to this compound.

Reduction of β-Enaminoketones

A robust and stereoselective method for the synthesis of both cis- and trans-3-aminocyclohexanol involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones.[3] This approach offers good yields and a degree of diastereoselectivity that can be influenced by the nature of the reducing agent and the substituents on the enaminoketone.

Experimental Workflow:

Caption: Workflow for this compound synthesis via enaminoketone reduction.

Detailed Experimental Protocol (Reduction of 5,5-Dimethyl-3-(benzylamino)cyclohex-2-en-1-one):

A solution of 5,5-dimethyl-3-(benzylamino)cyclohex-2-en-1-one (2.0 mmol) in a mixture of isopropyl alcohol (2 mL) and tetrahydrofuran (5 mL) is prepared. To this solution, small pieces of metallic sodium (0.27 g, 12.0 g-atom) are added in excess. The reaction mixture is stirred, allowing the temperature to rise from 0°C to room temperature, until the reaction is complete as monitored by thin-layer chromatography. After completion, any unreacted sodium is carefully removed. The reaction mixture is then poured into a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product mixture of cis- and trans-3-(benzylamino)-5,5-dimethylcyclohexan-1-ol.[1]

Catalytic Hydrogenation of Aminophenols

The catalytic hydrogenation of aminophenols represents a classical and industrially relevant route to aminocyclohexanols. This method involves the reduction of the aromatic ring of an aminophenol using a heterogeneous catalyst, typically a noble metal such as rhodium, palladium, or ruthenium on a solid support.[4] The choice of catalyst, solvent, and reaction conditions can significantly influence the stereochemical outcome, favoring either the cis or trans isomer.

Quantitative Data Summary:

| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Major Isomer | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |

| 4-Aminophenol | 5% Pd/Al₂O₃ | n-Heptane | 80 | 5 | trans | 20:80 | 84 | [4] |

| 4-Aminophenol | [Rh(COD)Cl]₂/CAAC | Dichloromethane | 80 | 50 | cis | >95:5 | 92 | [4] |

| 3-Aminophenol | Ru-M/Al₂O₃ | Tetrahydrofuran | 120-150 | 3.0-5.0 | trans | >99.5% (trans) | High | [5] |

Note: Data for 4-aminophenol is included for comparative context on catalyst and condition effects on stereoselectivity.

Reductive Amination of Hydroxycyclohexanones

Reductive amination is a versatile and widely used method for the synthesis of amines.[6] In the context of this compound synthesis, this strategy involves the reaction of a 3-hydroxycyclohexanone with an amine in the presence of a reducing agent. The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.

Mechanism Overview:

Caption: General mechanism of reductive amination for this compound synthesis.

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the ketone.[6]

Asymmetric and Biocatalytic Approaches

The demand for enantiomerically pure this compound and its derivatives in the pharmaceutical industry has driven the development of asymmetric synthetic methods. These approaches utilize chiral auxiliaries, chiral catalysts, or enzymes to control the stereochemical outcome of the reaction.

-

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.[7] For instance, chiral oxazolidinones (Evans auxiliaries) or pseudoephedrine-derived auxiliaries can be employed to direct the stereoselective functionalization of a cyclohexanone precursor.[8]

-

Biocatalysis: The use of enzymes, such as transaminases, offers a green and highly selective alternative for the synthesis of chiral amines.[9] Transaminases can catalyze the asymmetric amination of a ketone substrate, such as 3-hydroxycyclohexanone, to produce the corresponding chiral amino alcohol with high enantiomeric excess.[10][11]

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. Its derivatives have been investigated as modulators of G-protein coupled receptors (GPCRs) and ion channels, which are important drug targets.[1][12][13] For example, derivatives of aminocyclohexanol have been explored as ligands for various receptors and have shown potential in the development of treatments for pain, epilepsy, and other neurological disorders.[14] The ability to synthesize specific stereoisomers of this compound is crucial, as different enantiomers and diastereomers often exhibit distinct pharmacological activities.

Conclusion

The synthesis of this compound has evolved significantly from its early discovery. Modern synthetic chemistry now offers a diverse toolbox of methods, ranging from classical catalytic hydrogenations to sophisticated asymmetric and biocatalytic approaches. The choice of synthetic route depends on various factors, including the desired stereochemistry, scalability, and economic considerations. The continued importance of this compound and its derivatives in drug discovery will undoubtedly spur further innovation in its synthesis, leading to even more efficient, selective, and sustainable methods in the future.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN114436865A - Preparation method of 4-aminocyclohexanol - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. Asymmetric syntheses of three-membered heterocycles using chiral amide-based ammonium ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. diva-portal.org [diva-portal.org]

- 11. Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. - UCL Discovery [discovery.ucl.ac.uk]

- 12. Aminergic GPCR-Ligand Interactions: A Chemical and Structural Map of Receptor Mutation Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Editorial: Molecular mechanisms of ion channel activation and modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Amino-Nicotinamide Derivatives as Modulators of KCNQ2/3 Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and pKa of 3-Aminocyclohexanol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties, specifically the solubility and pKa values, of the cis and trans isomers of 3-aminocyclohexanol. Due to a scarcity of experimentally-derived data in peer-reviewed literature for these specific isomers, this guide combines predicted values from computational models with established chemical principles and detailed experimental protocols for their empirical determination.

Introduction to this compound Isomers

This compound is a bifunctional organic molecule featuring a cyclohexane ring substituted with an amino group and a hydroxyl group. The spatial arrangement of these functional groups gives rise to cis and trans stereoisomers, which can exhibit distinct physical and chemical properties. These differences are critical in fields such as medicinal chemistry and materials science, where molecular geometry dictates biological activity, reactivity, and formulation characteristics. Understanding the solubility and ionization constants (pKa) of each isomer is fundamental for their application in research and development.

Predicted Physicochemical Data

| Isomer | Predicted Property | Value | Source |

| trans-3-Aminocyclohexanol | pKa (amine) | 15.09 ± 0.40 | Predicted[1] |

| Solubility in Water | Information not readily available | - | |

| Other Solubilities | Soluble in Chloroform, Dichloromethane, Dimethyl Sulfoxide, Methanol | Predicted[1] | |

| cis-3-Aminocyclohexanol | pKa (amine) | No specific prediction found | - |

| Solubility in Water | Information not readily available | - | |

| Other Solubilities | Information not readily available | - |

Note: The predicted pKa for the trans isomer appears unusually high for a primary amine on a cyclohexane ring and should be treated with caution. It is more likely to be in the range of 9-11.

Influence of Stereochemistry on pKa and Solubility

The spatial arrangement of the amino and hydroxyl groups in the cis and trans isomers of this compound is expected to have a significant impact on their pKa and solubility profiles.

-

pKa Values : The basicity of the amino group (and thus its pKa) is influenced by the proximity of the hydroxyl group. In the cis isomer, the amino and hydroxyl groups can be in closer proximity (e.g., one axial, one equatorial, or both equatorial in a boat conformation), potentially allowing for intramolecular hydrogen bonding. This can affect the solvation of the protonated amino group, which in turn influences its acidity and pKa value. Theoretical explanations for related cyclohexyl systems suggest that the accessibility of the charged group to solvent molecules is a key determinant of acidity[2].

-

Solubility : The solubility of a molecule is governed by its ability to interact with the solvent.

-

In polar solvents like water , the isomer that can form more effective hydrogen bonds with water will be more soluble. The cis isomer, with both functional groups on the same side of the ring, may present a more polar face, potentially leading to stronger intermolecular interactions with water compared to the trans isomer where the groups are on opposite sides[3].

-

In non-polar solvents , the trans isomer, being generally more symmetrical, may pack more efficiently into a crystal lattice, leading to a higher melting point and lower solubility compared to the less symmetrical cis isomer[4].

-

Experimental Protocols

The following are detailed methodologies for the experimental determination of the pKa and solubility of the this compound isomers.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds[5][6].

Principle: A solution of the aminocyclohexanol isomer is titrated with a standard solution of a strong acid (e.g., HCl). The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Materials and Equipment:

-

High-precision pH meter and electrode

-

Calibrated burette

-

Magnetic stirrer and stir bar

-

Standardized 0.1 M HCl solution

-

Standard pH buffers (e.g., pH 4, 7, 10) for calibration

-

Deionized, CO2-free water

-

Analytical balance

-

Nitrogen gas supply

Procedure:

-

Calibration: Calibrate the pH meter using the standard buffers according to the manufacturer's instructions[5].

-

Sample Preparation: Accurately weigh a sample of the this compound isomer and dissolve it in a known volume of CO2-free deionized water to a concentration of approximately 0.01 M.

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Begin stirring the solution gently and purge the headspace with nitrogen gas to prevent the dissolution of atmospheric CO2.

-

Titration: Immerse the pH electrode in the solution. Add the standardized HCl titrant in small, precise increments from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added[6].

-

Data Analysis: Continue the titration well past the equivalence point. Plot the recorded pH values against the volume of HCl added. The pKa is the pH value at the point where half of the amine has been protonated (the half-equivalence point). This can be determined from the midpoint of the steepest part of the titration curve or by analyzing the first derivative of the curve.

Determination of Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound[4][7][8].

Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g., water) at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Materials and Equipment:

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of the this compound isomer to a vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Equilibration: Add a known volume of the solvent (e.g., buffered water at a specific pH) to the vial. Seal the vial tightly and place it in the shaker/incubator set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours)[7].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed or filter the supernatant through a syringe filter[9].

-

Quantification: Carefully take a known volume of the clear, saturated solution and dilute it to a suitable concentration for analysis. Analyze the concentration of the dissolved aminocyclohexanol using a pre-validated analytical method (e.g., HPLC with a standard calibration curve).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.

Visualized Relationships and Workflows

The following diagrams illustrate the conceptual relationships between the isomers and a general workflow for their characterization.

Caption: Relationship between this compound isomers and their key physicochemical properties.

Caption: Experimental workflow for determining the pKa and solubility of this compound isomers.

References

- 1. This compound CAS#: 6850-39-1 [m.chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. enamine.net [enamine.net]

- 8. bioassaysys.com [bioassaysys.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

An In-depth Technical Guide to the X-ray Crystallography of 3-Aminocyclohexanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the X-ray crystallographic analysis of 3-aminocyclohexanol derivatives, a class of compounds with significant potential in medicinal chemistry. Their structural diversity and presence in bioactive molecules, including HIV-protease inhibitors, μ-opioid receptor antagonists, and serotonin reuptake inhibitors, make a thorough understanding of their three-dimensional structure crucial for rational drug design and development.

Introduction to the Structural Significance of this compound Derivatives

The this compound moiety serves as a versatile scaffold in the synthesis of a wide range of biologically active compounds. The relative stereochemistry of the amino and hydroxyl groups (cis or trans) and the nature and position of other substituents on the cyclohexyl ring profoundly influence the molecule's conformation and its interaction with biological targets. X-ray crystallography is the definitive method for unambiguously determining these structural details at the atomic level, providing insights into structure-activity relationships (SAR) that are essential for optimizing drug candidates.

Experimental Protocols

This section details the key experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives, based on established methodologies.

Synthesis of this compound Derivatives

The synthesis of cis- and trans-3-aminocyclohexanols can be achieved through the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. A general protocol is as follows:

-

Formation of β-Enaminoketone: A solution of a 1,3-cyclohexanedione derivative (e.g., 4,4-dimethyl-1,3-cyclohexanedione) and a primary amine (e.g., benzylamine or (S)-α-methylbenzylamine) in toluene is refluxed for several hours. The water formed during the reaction is removed azeotropically using a Dean-Stark trap. After cooling, the solvent is removed under reduced pressure, and the resulting solid is purified by crystallization (e.g., from a dichloromethane/hexane mixture) to yield the β-enaminoketone precursor.[1]

-

Reduction to this compound: The purified β-enaminoketone is dissolved in a mixture of an appropriate solvent like tetrahydrofuran (THF) and an alcohol such as isopropyl alcohol. Sodium metal is added portion-wise to the solution at room temperature. The reaction mixture is stirred until the complete consumption of the starting material. The reaction is then quenched, and the product is extracted. The diastereomeric mixture of cis- and trans-3-aminocyclohexanols can be separated by column chromatography to yield the pure isomers.

Crystallization

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis. A common method for the crystallization of small organic molecules like this compound derivatives is slow evaporation:

-

Solvent Selection: The purified compound is dissolved in a suitable solvent or a mixture of solvents in which it is sparingly soluble. The choice of solvent is crucial and often determined empirically.

-

Slow Evaporation: The solution is left undisturbed in a loosely capped vial or a beaker covered with parafilm with a few perforations. This allows for the slow evaporation of the solvent, leading to a gradual increase in the concentration of the compound and, ideally, the formation of well-ordered single crystals over a period of days to weeks.

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor using a spatula or by decanting the solvent.

X-ray Diffraction Data Collection and Structure Refinement

The following protocol outlines the general steps for single-crystal X-ray diffraction analysis:

-

Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant if data is to be collected at low temperatures.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD area detector).[1] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental diffraction data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.

Data Presentation: Crystallographic Data of this compound Precursors

Table 1: Crystallographic Data for (S)-5,5-dimethyl-3-((S)-1-phenylethylamino)cyclohex-2-en-1-one (CCDC 841749)

| Parameter | Value |

| Chemical Formula | C₁₈H₂₃NO |

| Formula Weight | 269.38 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.056(2) |

| b (Å) | 15.688(5) |

| c (Å) | 16.273(5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1546.0(8) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.158 |

| Absorption Coefficient (mm⁻¹) | 0.073 |

| F(000) | 584 |

| Temperature (K) | 100(2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | Data not available in the immediate search results |

Note: The R-factor, a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, is a critical parameter for assessing the quality of the structure but was not found in the initial searches.

Signaling Pathways and Biological Relevance

This compound derivatives are recognized as important pharmacophores. Their structural features allow them to interact with various biological targets, potentially modulating key signaling pathways implicated in diseases such as HIV/AIDS, pain, and depression.

HIV Protease Inhibition

Certain this compound-containing molecules are designed as inhibitors of HIV protease, an enzyme crucial for the maturation of the HIV virus. By blocking the active site of this enzyme, these inhibitors prevent the cleavage of viral polyproteins, thus halting the viral life cycle.

μ-Opioid Receptor Antagonism

The μ-opioid receptor, a G-protein coupled receptor (GPCR), is the primary target for opioid analgesics. Antagonists of this receptor can block the effects of opioids, which is relevant for treating opioid overdose and addiction. This compound derivatives can serve as scaffolds for the development of such antagonists.

Serotonin Reuptake Inhibition

Selective serotonin reuptake inhibitors (SSRIs) are a major class of antidepressants. They function by blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft. The this compound scaffold can be incorporated into molecules designed to inhibit SERT.

Conclusion

X-ray crystallography is an indispensable tool for the structural elucidation of this compound derivatives. The precise atomic coordinates and conformational details obtained from crystallographic studies provide a solid foundation for understanding their biological activity and for the rational design of new therapeutic agents. This guide has provided an overview of the key experimental techniques and highlighted the importance of these compounds in modulating significant signaling pathways. Further crystallographic studies on a wider range of this compound derivatives are warranted to expand our understanding of their structure-activity relationships and to unlock their full therapeutic potential.

References

An In-depth Technical Guide to the Basic Reactivity of Amino and Hydroxyl Groups in 3-Aminocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction